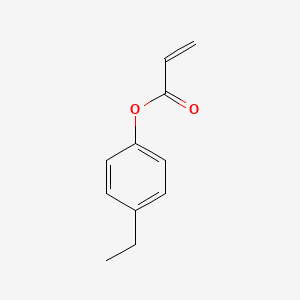

4-Ethylphenyl acrylate

Übersicht

Beschreibung

4-Ethylphenyl acrylate is an organic compound with the chemical formula C11H12O2. It is commonly used as a monomer in the synthesis of polymers and copolymers. This compound is characterized by its clear, colorless liquid form and is known for its versatility in various industrial applications, including the production of resins, coatings, adhesives, and inks .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethylphenyl acrylate is typically synthesized through the esterification of 4-ethylphenol with acrylic acid. This reaction is often catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethylphenyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.

Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-ethylphenol and acrylic acid.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, often using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Addition Reactions: Catalyzed by Lewis acids or bases, depending on the nature of the reactants.

Ester Hydrolysis: Conducted in the presence of strong acids (e.g., HCl) or bases (e.g., NaOH).

Major Products:

Polymerization: Produces polymers and copolymers used in various applications.

Addition Reactions: Forms addition products depending on the reactants used.

Ester Hydrolysis: Yields 4-ethylphenol and acrylic acid.

Wissenschaftliche Forschungsanwendungen

4-Ethylphenyl acrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.

Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Utilized in the formulation of dental materials and tissue engineering scaffolds.

Industry: Applied in the production of high-performance coatings, adhesives, and inks

Wirkmechanismus

The mechanism of action of 4-ethylphenyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique properties such as flexibility, toughness, and chemical resistance, making them suitable for various applications .

Vergleich Mit ähnlichen Verbindungen

Methyl acrylate: A simpler acrylate ester with a similar reactivity profile.

Ethyl acrylate: Another acrylate ester with comparable properties but a different alkyl group.

Butyl acrylate: Known for its use in the production of flexible and adhesive polymers

Uniqueness: 4-Ethylphenyl acrylate stands out due to the presence of the ethylphenyl group, which imparts unique properties such as enhanced hydrophobicity and improved adhesion to various substrates. This makes it particularly valuable in applications requiring strong adhesive properties and resistance to environmental factors .

Biologische Aktivität

4-Ethylphenyl acrylate is an acrylate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and therapeutic potential, supported by various research findings and case studies.

- Chemical Formula : C11H12O2

- CAS Number : 18362117

- Molecular Weight : 176.21 g/mol

Research indicates that acrylate compounds, including this compound, exhibit diverse biological activities primarily through their interaction with cellular components. The mechanisms include:

- Cytotoxicity : Studies have shown that acrylates can induce cytotoxic effects in cancer cell lines. For example, similar compounds have demonstrated the ability to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Gene Expression Modulation : Compounds with acrylate moieties have been reported to affect gene expression related to apoptosis and cell survival, such as p53 and Bcl-2 pathways .

Anticancer Activity

This compound's anticancer potential has been explored through various studies:

- In Vitro Studies : Research has indicated that acrylate derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related study showed that a structurally similar compound demonstrated an IC50 value of 2.57 μM against MCF-7 breast carcinoma cells .

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | β-Tubulin inhibition, Apoptosis |

| Methyl Acrylate | MCF-7 | 2.57 | β-Tubulin inhibition, Apoptosis |

Toxicity and Safety Profile

The safety profile of this compound is crucial for its therapeutic application. Similar compounds have shown varying levels of toxicity:

- Chronic Toxicity : Ethyl acrylate, a related compound, has been studied for its chronic toxicity and carcinogenic potential in animal models. Findings suggest that high doses can lead to mucosal damage in the gastrointestinal tract without systemic toxicity .

| Study Reference | Dose (mg/kg) | Observed Effects |

|---|---|---|

| Ghanayem et al., 1985 | 100 - 400 | Mucosal edema, vacuolization |

| Frederick et al., 1990 | 200 - 4000 | Forestomach irritation |

Case Studies

Several case studies have illustrated the biological activity of acrylates:

- Antiproliferative Screening : A study on a series of acrylate compounds found that certain derivatives exhibited significant antiproliferative activity against human cancer cell lines, suggesting a promising avenue for drug development .

- Metabolic Studies : Research involving metabolic pathways showed that ethyl acrylate is rapidly absorbed and metabolized in vivo, leading to insights into its pharmacokinetics and potential therapeutic applications .

Eigenschaften

IUPAC Name |

(4-ethylphenyl) prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-9-5-7-10(8-6-9)13-11(12)4-2/h4-8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLOCNAWLYTGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.